molecular formula C4H6O4S2Sr B13745616 Strontium thioglycolate CAS No. 63387-34-8

Strontium thioglycolate

Cat. No.: B13745616
CAS No.: 63387-34-8
M. Wt: 269.8 g/mol
InChI Key: JEUDXCQTVURKDL-UHFFFAOYSA-L
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Description

Strontium thioglycolate, also known as the strontium salt of mercaptoacetic acid, is a chemical compound widely used in the cosmetic industry. It is primarily known for its role in depilatory products, where it helps in the removal of unwanted body hair by breaking down the keratin structure in hair.

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium thioglycolate can be synthesized by reacting thioglycolic acid with strontium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH2COOH) reacts with strontium hydroxide (Sr(OH)2) to form this compound and water.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of thioglycolic acid with strontium hydroxide under specific temperature and pH conditions to ensure maximum yield and purity. The resulting product is then purified and formulated for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Strontium thioglycolate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form dithiodiglycolic acid.

    Reduction: It can act as a reducing agent, changing the chemical nature of other substances by adding hydrogen or removing oxygen.

    Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reactions: Alkyl halides (R-X) under basic conditions.

Major Products Formed:

    Oxidation: Dithiodiglycolic acid.

    Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution: Thiol-substituted derivatives.

Scientific Research Applications

Strontium thioglycolate has a wide range of applications in scientific research, including:

Mechanism of Action

Strontium thioglycolate exerts its effects primarily through the reduction of disulfide bonds in keratin, the protein that makes up hair. By breaking these bonds, the compound weakens the hair structure, making it easier to remove. This mechanism is similar to other thioglycolates, which are known for their ability to disrupt the structural integrity of keratin .

Comparison with Similar Compounds

    Calcium Thioglycolate: Another thioglycolate used in depilatory products, but less stable than strontium thioglycolate.

    Sodium Thioglycolate: Commonly used in permanent wave solutions for hair.

    Ammonium Thioglycolate: Used in hair perming and straightening products.

Uniqueness of this compound: this compound is considered more effective than calcium thioglycolate due to its higher stability and efficacy in breaking down keratin. It also has a lower odor profile compared to other thioglycolates, making it more suitable for cosmetic applications .

Properties

CAS No.

63387-34-8

Molecular Formula

C4H6O4S2Sr

Molecular Weight

269.8 g/mol

IUPAC Name

strontium;2-sulfanylacetate

InChI

InChI=1S/2C2H4O2S.Sr/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

JEUDXCQTVURKDL-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Sr+2]

Origin of Product

United States

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